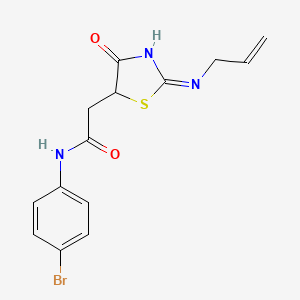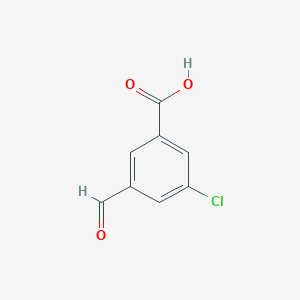
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Thiazole rings are found in many biologically active molecules and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and indene rings, as well as the amide functional group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the thiazole and indene rings, as well as the amide functional group, would likely influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide and related compounds have been explored for their potential antimicrobial properties. Research has demonstrated the synthesis of compounds with structural similarities, revealing significant in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest that derivatives of this compound may hold promise for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Desai, Dodiya, & Shihora, 2011; Babu, Pitchumani, & Ramesh, 2013).
Synthesis and Chemical Properties
The compound and its analogs have been the subject of various synthesis studies aimed at improving the efficiency and yield of such molecules. For instance, a practical method for synthesizing an orally active CCR5 antagonist highlights the broader implications of efficiently synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005). Additionally, innovative approaches involving copper-catalyzed intramolecular cyclization have been reported, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules (Kumar, Saraiah, Misra, & Ila, 2012).
Mecanismo De Acción
Target of Action
The compound, also known as N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, has been found to exhibit significant anticancer activity . The primary targets of this compound are the A549 and C6 tumor cell lines . These cell lines are often used in research as models for lung carcinoma and glioma, respectively .
Mode of Action
The compound interacts with its targets, leading to changes in the cells that result in anticancer activity . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment as it leads to the elimination of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways involved in cell proliferation and survival . One key pathway is the caspase-3 activation pathway . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis . By activating this enzyme, the compound can induce apoptosis in tumor cells .
Pharmacokinetics
The compound’s molecular structure suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells, leading to a reduction in tumor size . Specifically, compounds carrying 5-chloro and 5-methylbenzimidazole groups showed significant anticancer activity . This suggests that the compound could be a promising candidate for the development of new anticancer drugs .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The role of N-(3-(2-methylthiazol-4-yl)phenyl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide in biochemical reactions is significant. It has been found to interact with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both binding and modulation of enzymatic activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can alter the behavior of cells, potentially leading to changes in cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It involves binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . These actions can lead to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is an important aspect of its biochemical activity. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-21-18(11-25-12)13-5-4-6-14(9-13)22-20(24)17-10-19(23)16-8-3-2-7-15(16)17/h2-9,11,17H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOLHUEGDCGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CC(=O)C4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

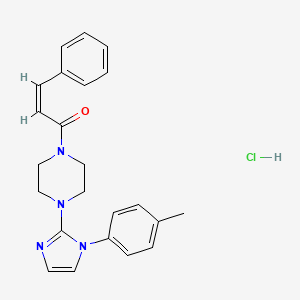
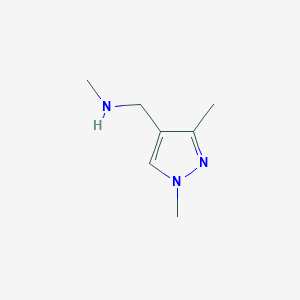

![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2771551.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,2,2-trifluoroacetamide](/img/structure/B2771553.png)
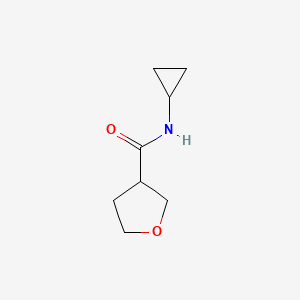

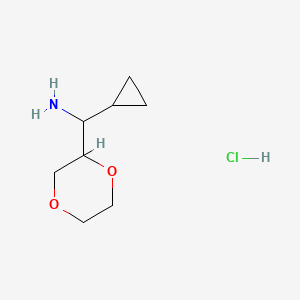
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)

